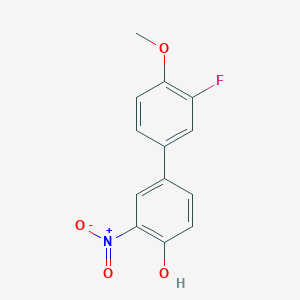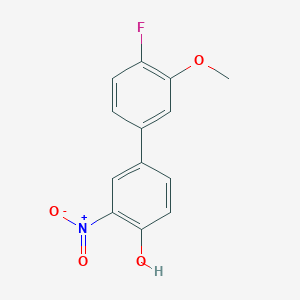
4-(4-Methylthiophenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylthiophenyl)-2-nitrophenol (4-MTPN) is a synthetic compound that has been studied for its potential applications in scientific research. 4-MTPN is a nitrophenol derivative that is used as a reagent in organic synthesis, and has been found to have numerous biochemical and physiological effects when used in laboratory experiments.
科学的研究の応用
4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used in numerous scientific research applications, such as in the study of drug metabolism, drug toxicity, and drug delivery. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to study the toxicity of drugs by measuring their metabolic activation. Furthermore, 4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used as a model compound to study drug delivery systems, such as nanoparticles and liposomes, which are used to deliver drugs to specific parts of the body.
作用機序
The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% is not completely understood. However, it is believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can be metabolized to form reactive intermediates, which can bind to and activate other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to have some effects on the body. It has been found to increase the activity of cytochrome P450 enzymes, which can lead to increased metabolism of drugs in the body. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and damage to cells.
実験室実験の利点と制限
The use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Furthermore, it is relatively safe to use, as it is not toxic at the concentrations used in laboratory experiments. However, there are some limitations to using 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can degrade over time, which can lead to inaccurate results.
将来の方向性
There are numerous potential future directions for the use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in scientific research. It could be used to study the metabolism and toxicity of other drugs, as well as to study drug delivery systems. Additionally, it could be used to study the effects of oxidative stress on cells, and to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for detoxification.
合成法
The synthesis of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% involves several steps. The first step is to prepare the starting material, 4-methylthiophenol, by reacting 4-methylthiophenol with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The next step is to nitrate the 4-methylthiophenol to form 4-methylthiophenyl nitrate. This is done by reacting the 4-methylthiophenol with a nitrating agent such as nitric acid or sulfuric acid. The final step is to reduce the nitrate to form 4-(4-Methylthiophenyl)-2-nitrophenol, 95%. This is done by reacting the 4-methylthiophenyl nitrate with a reducing agent such as sodium borohydride or sodium cyanoborohydride.
特性
IUPAC Name |
4-(4-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAGSAUCVWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














